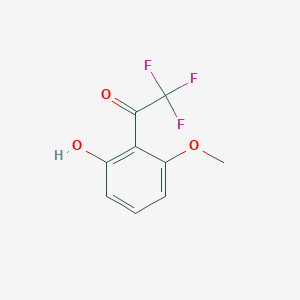

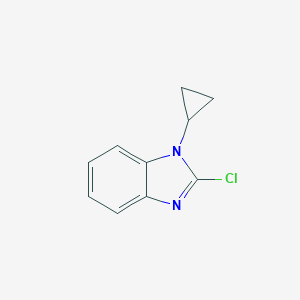

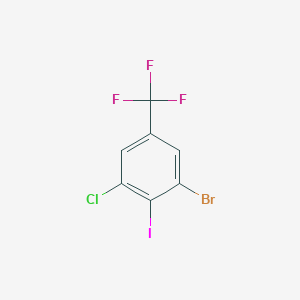

![molecular formula C9H8OS2 B065272 3,4-二甲基噻吩并[2,3-B]噻吩-2-甲醛 CAS No. 159709-36-1](/img/structure/B65272.png)

3,4-二甲基噻吩并[2,3-B]噻吩-2-甲醛

描述

3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde is a compound belonging to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science due to their unique chemical and physical properties. Although the specific compound 3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde has not been extensively studied, related compounds provide valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategies such as oxidative coupling reactions and palladium-catalyzed intramolecular cyclization. For instance, the synthesis of new organic semiconducting polymers containing fused aromatic rings like 3,6-dimethylthieno[3,2-b]thiophene demonstrates the utility of oxidative coupling reactions in creating thiophene-based materials with significant electronic properties (Kong et al., 2009).

Molecular Structure Analysis

The molecular structure of thiophene derivatives plays a crucial role in their chemical reactivity and physical properties. X-ray crystallography and molecular orbital calculations are common techniques used to analyze these structures. For example, the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate provided insights into the coordination and geometry of similar organometallic compounds (Shearer et al., 1980).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including bromination, Vilsmeier–Haack formylation, and nitration, which are influenced by their electronic structure. The synthesis and characterization of dimers, trimers, and tetramers of 3,6-dimethylthieno[3,2-b]thiophene highlight the reactivity of thiophene units when connected at specific positions, affecting their electronic properties and potential applications (Nakayama et al., 1996).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as their solubility, melting points, and optical properties, are critical for their application in various fields. The synthesis and optical properties of functionally substituted thiophene derivatives reveal how modifications to the thiophene core can influence properties like fluorescence quantum yields, which are important for applications in dyes and organic electronics (Bogza et al., 2018).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as their reactivity towards electrophilic substitution and their ability to undergo polymerization, are key factors that determine their utility in synthesis and material science. Studies on the polymerization of thiophene derivatives, like the acid-catalyzed polycondensation of 2-acetoxymethyl-3,4-dimethylthiophene, shed light on the mechanisms and outcomes of such reactions, leading to materials with unique electronic and structural properties (Stagnaro et al., 2009).

科学研究应用

合成和抗菌研究: 该化合物已被用于合成新型双-[1,3,4]噻二唑和双-噻唑衍生物。这些合成产物表现出有希望的抗菌性能 (Kheder & Mabkhot, 2012).

新型衍生物的形成: 它已被用于合成噻吩并[2,3-b]吡啶、噻吩并[2,3-d]嘧啶和噻吩并[3′,2′:5,6]吡啶并[2,3-d]-嘧啶的各种衍生物,扩大了可用的噻吩功能衍生物的范围 (Shvedov, Kharizomenova, & Grinev, 1974).

噻吩-噻吩和嘧啶的合成: 该化合物已成为合成各种噻吩-噻吩和噻吩并[3,2-d]嘧啶-7(6H)-酮的组成部分,展示了有机合成中的多功能性 (Hawkins et al., 1994).

生成芳基噻吩并[2,3-c]呋喃: 它在生成芳基噻吩并[2,3-c]呋喃和呋喃并[3,4-b]吡啶中发挥了作用,展示了其在新型有机化合物开发中的重要性 (Kuroda et al., 1991).

生物活性化合物的合成: 该化学物质已被用于一锅法合成各种噻吩并[2,3-b]噻吩,这些噻吩并[2,3-b]噻吩可用作制造生物活性化合物的起始原料 (El-Saghier, 1993).

镇痛和抗炎剂: 它参与合成新的镇痛和抗炎剂,展示了其在药物化学中的潜力 (Alagarsamy, Vijayakumar, & Solomon, 2007).

选择性肼化研究: 该化合物已被研究用于选择性肼化,为各种化学合成技术的开发做出了贡献 (Jing, 2011).

染料和颜料中的光学性质: 它已被用于合成具有有趣光学性质的化合物,表明在染料和颜料中的潜在应用 (Bogza et al., 2018).

作用机制

Target of Action

It’s known that thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .

Biochemical Pathways

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Thiophene-based compounds are known to have a variety of biological effects .

Action Environment

The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

安全和危害

未来方向

属性

IUPAC Name |

3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAXSPMHCXWYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=C(S2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381122 | |

| Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159709-36-1 | |

| Record name | 3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

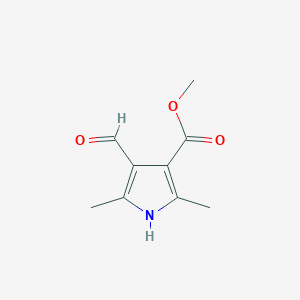

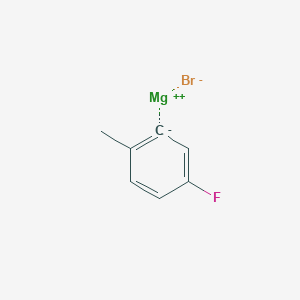

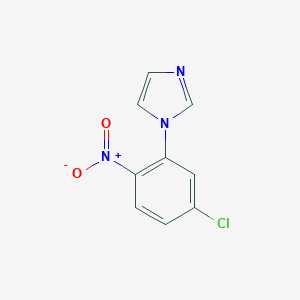

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)